Technical Whitepaper: Synthesis, Regiocontrol, and Applications of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4)
Technical Whitepaper: Synthesis, Regiocontrol, and Applications of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4)
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Illustrating the Reaction Workflow
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Executive Summary
Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4) is a highly versatile aroylpropionate building block widely utilized in medicinal chemistry and advanced organic synthesis [3.1],[1]. Characterized by an ortho-ethoxy substituted aryl ring coupled to a 4-oxobutyrate aliphatic chain, this intermediate is critical for the development of complex heterocyclic scaffolds, particularly biologically active pyridazinones (often explored as phosphodiesterase inhibitors) and substituted pyrroles.
This guide provides a comprehensive overview of its physicochemical properties, the mechanistic logic required for its regioselective synthesis, and field-proven experimental protocols for its derivatization.
Physicochemical Profiling
Accurate structural characterization is the foundation of any robust synthetic workflow. The quantitative data for the title compound is summarized below to facilitate analytical tracking and stoichiometric calculations.
| Property | Value |
| IUPAC Name | Methyl 4-(2-ethoxyphenyl)-4-oxobutanoate |
| CAS Registry Number | 1192243-65-4 |
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| Structural Class | Aroylpropionate / Oxobutyrate Ester |
| Target Purity (Commercial) | ≥97% |
Mechanistic Synthetic Logic: Overcoming Regiochemical Hurdles
As a Senior Application Scientist, it is vital to understand why certain synthetic routes are chosen over others.
The Friedel-Crafts Limitation: A novice approach to synthesizing aroylpropionates often relies on the Friedel-Crafts acylation of an alkoxybenzene (e.g., ethoxybenzene) with methyl 4-chloro-4-oxobutyrate (methyl succinyl chloride). However, electrophilic aromatic substitution (EAS) on ethoxybenzene overwhelmingly favors the para-position. This is due to the strong resonance-donating effect of the ethoxy group combined with significant steric encumbrance at the ortho-position[2]. Relying on EAS will predominantly yield the undesired para-isomer (methyl 4-(4-ethoxyphenyl)-4-oxobutyrate).
The Organometallic Solution (Regiocontrol): To achieve absolute regiocontrol and exclusively synthesize the ortho-isomer (CAS: 1192243-65-4), a directed nucleophilic acyl substitution is required. By starting with 2-ethoxybromobenzene, we force the regiochemistry. The aryl halide is converted to a highly nucleophilic Grignard reagent, which subsequently attacks the less sterically hindered carbonyl of succinic anhydride. This self-validating sequence guarantees the ortho-substitution pattern, yielding 4-(2-ethoxyphenyl)-4-oxobutyric acid, which is then cleanly esterified to the target methyl ester.
Experimental Protocols
The following step-by-step methodologies detail the optimized synthesis and downstream derivatization of the title compound.
Protocol A: Grignard Addition to Succinic Anhydride
Objective: Synthesis of the intermediate 4-(2-ethoxyphenyl)-4-oxobutyric acid.
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Reagent Preparation: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous Tetrahydrofuran (THF). Add a single crystal of iodine to activate the magnesium surface.
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Grignard Formation: Dropwise add 2-ethoxybromobenzene (1.0 eq) dissolved in THF. Maintain the internal temperature at 40-50°C to sustain the exothermic reaction. Stir for 1 hour until the magnesium is fully consumed.
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Anhydride Ring Opening: Cool the Grignard solution to 0°C. Vigorously stir while adding a solution of succinic anhydride (1.05 eq) in THF dropwise over 30 minutes. The nucleophile attacks the anhydride, opening the ring to form a magnesium carboxylate salt.
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Workup: Quench the reaction carefully with 1M HCl at 0°C to protonate the carboxylate. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the intermediate keto-acid.
Protocol B: Fischer Esterification
Objective: Synthesis of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 1192243-65-4).
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Reaction Setup: Dissolve the crude 4-(2-ethoxyphenyl)-4-oxobutyric acid in anhydrous methanol (0.2 M concentration).
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Catalysis: Add a catalytic amount of concentrated H2SO4 (0.1 eq).
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Reflux: Heat the mixture to 65°C (reflux) for 5 hours. The massive excess of methanol drives the equilibrium toward the ester product via Le Chatelier's principle.
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Isolation: Concentrate the mixture to remove excess methanol. Dilute with Dichloromethane (DCM) and wash with saturated NaHCO3 to neutralize the acid catalyst and remove any unreacted starting acid. Dry the organic layer and evaporate to isolate the pure methyl ester[3].
Protocol C: Downstream Derivatization (Pyridazinone Synthesis)
Objective: Conversion to 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone.
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Condensation: Dissolve Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate in absolute ethanol. Add hydrazine hydrate (1.5 eq).
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Cyclization: Reflux for 4 hours. The hydrazine first condenses with the ketone to form a hydrazone intermediate. Subsequently, the terminal amine of the hydrazone undergoes an intramolecular nucleophilic attack on the methyl ester, expelling methanol and forming the 6-membered lactam ring.
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Recovery: Cool the mixture to 0°C. The resulting pyridazinone will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression from the starting material through the regioselective organometallic intermediate, yielding the target CAS 1192243-65-4, and its subsequent cyclization.
Fig 1: Regioselective synthesis and downstream derivatization of CAS 1192243-65-4.
References
1.[3] Title: 1779868-24-4|Methyl 3-(4-bromo-2-hydroxyphenyl)-3 ... - BLDpharm Source: bldpharm.com URL:
2. Title: Building Blocks and Intermediates - Crysdot Source: crysdotllc.com URL:
3.[1] Title: CAS NO:1192243-65-4 - 化工字典网 Source: chemdict.com URL:
4.[2] Title: Advanced organic chemistry by jagdamba singh pdf free download Source: wsimg.com URL:
